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Compound of Interest

Compound Name:
2-Chloro-4-nitrophenyl-beta-D-

cellobioside

CAS No.: 135743-28-1

Cat. No.: B593194 Get Quote

Executive Summary
The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is a definitive assay for

measuring cellobiohydrolase (exoglucanase) and endoglucanase activity.[1] The reaction yields

two distinct products: cellobiose and the chromophore 2-Chloro-4-nitrophenol (2-CNP).

The primary technical advantage of this system over the traditional p-nitrophenol (pNP) assay

is the pKa shift induced by the chlorine substituent.[1] While pNP (pKa ~7.[1][2][3][4]1) requires

an alkaline stop solution to evolve color, 2-CNP (pKa ~5.[1]5) exhibits significant absorbance at

pH 5.0–6.[1]0. This allows researchers to perform continuous kinetic assays at the acidic

optima of fungal cellulases without quenching the reaction.[1]

Chemical Mechanism & Thermodynamics[1]
The Substrate
2-CNP-Cel consists of two glucose units (cellobiose) linked via a

-1,4-glycosidic bond to a 2-chloro-4-nitrophenyl aglycone.[1] The bulky aglycone mimics the
leaving group of a natural cellulose chain, making it a specific target for Trichoderma reesei
Cellobiohydrolase I (Cel7A) and II (Cel6A), as well as various endoglucanases.[1]

The Reaction Pathway
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The enzymatic hydrolysis proceeds via a general acid/base mechanism, typical of retaining or

inverting glycoside hydrolases.[1]

Binding: The enzyme binds the cellobiosyl moiety at the active site (subsites -2 and -1).[1]

Catalysis: The glycosidic bond between the anomeric carbon of the cellobiose and the

phenolic oxygen is cleaved.[1]

Release: 2-Chloro-4-nitrophenol is released into solution.[1] Upon release, the phenol

equilibrates between its protonated (colorless) and deprotonated (yellow) forms based on the

buffer pH.[1]
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Figure 1: Reaction pathway showing the enzymatic cleavage and release of the reporter

molecule.

The Hydrolysis Product: 2-Chloro-4-nitrophenol (2-
CNP)
The utility of this assay rests entirely on the properties of the leaving group.[1]

Physicochemical Properties[1][2][5]
IUPAC Name: 2-Chloro-4-nitrophenol[1][5][6]

Molecular Weight: 173.55 g/mol [1]
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Appearance: Yellow crystalline powder (as free phenol).[1]

Solubility: Soluble in ethanol, methanol, and DMSO; sparingly soluble in water (requires pH

adjustment).[1]

The pKa Advantage
The chlorine atom at the ortho position exerts an electron-withdrawing inductive effect (-I). This

stabilizes the negative charge on the phenolate oxygen more effectively than in unsubstituted

p-nitrophenol.[1]

Property
p-Nitrophenol
(pNP)

2-Chloro-4-
nitrophenol (2-
CNP)

Biological
Implication

pKa ~7.15 ~5.50
2-CNP is ~50%

ionized at pH 5.5.

Optimum Assay pH > 9.0 (Endpoint only) 5.0 – 6.0 (Continuous)
Matches fungal

cellulase optima.[1]

405 nm 400 – 405 nm

Compatible with

standard plate

readers.[1]

(Extinction Coeff.)
~18,000 M⁻¹cm⁻¹ (pH

10)

~14,580 M⁻¹cm⁻¹ (pH

7.5)*
High sensitivity.[1]

*Note: The extinction coefficient (

) is pH-dependent.[1] At pH 5.5, the apparent

will be lower than the maximum.[1] Always generate a standard curve under your specific
assay conditions.

Experimental Protocol: Continuous Kinetic Assay
Objective: Determine the specific activity of a cellobiohydrolase sample using 2-CNP-Cel at pH

5.5.
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Reagents & Preparation
Assay Buffer: 50 mM Sodium Acetate or Citrate-Phosphate buffer, pH 5.5.

Substrate Solution (2 mM): Dissolve 2-CNP-Cel in a minimal volume of DMSO (e.g., 10% of

final vol), then dilute with Assay Buffer. Note: Store in dark; substrate is light sensitive.[1]

Enzyme Solution: Dilute cellulase in Assay Buffer just prior to use.

Standard: Pure 2-Chloro-4-nitrophenol (for standard curve).

Assay Workflow (Microplate Format)

1. Preparation
Pre-warm Buffer & Substrate to 30-50°C

2. Plate Setup
Add 100 µL Substrate (2 mM)

to test wells

3. Initiation
Add 20-50 µL Enzyme

(Start Timer)

4. Kinetic Read
Measure A405nm every 30s

for 10-30 mins

5. Analysis
Calculate slope (ΔA/min)
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Figure 2: Step-by-step workflow for continuous kinetic monitoring.

Detailed Steps
Blanking: Include "Substrate Blanks" (Substrate + Buffer, no enzyme) to account for

spontaneous hydrolysis.[1]

Initiation: Add 100 µL of 2 mM Substrate to wells. Add 50 µL of Enzyme solution.

Monitoring: Immediately place in a temperature-controlled spectrophotometer (e.g., 40°C).

Read Absorbance at 405 nm every 30 seconds for 15 minutes.[1]

Quantification:

Plot Absorbance vs. Time.[1]

Select the linear portion of the curve.[1][4]

Calculate the slope (

).[1]

Calculation
Activity is calculated using the Beer-Lambert Law, but a standard curve is strongly

recommended due to the pH dependence of the extinction coefficient.[1]

: Change in absorbance per minute.[1]

: Total reaction volume (mL).[1]

: Extinction coefficient (slope of your standard curve, mM⁻¹).[1]

: Pathlength (cm) (usually 0.6-0.7 cm for 200 µL in a 96-well plate).

: Volume of enzyme added (mL).

Validation & Troubleshooting
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Self-Validating the System
To ensure data integrity (Trustworthiness), perform these checks:

Linearity Check: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073=""

class="inline ng-star-inserted">

of your standard curve (2-CNP concentration vs. Absorbance) must be >0.[1]98. If not, your
buffer pH may be drifting, or the reader pathlength is inconsistent.[1]

Spontaneous Hydrolysis: If the Substrate Blank shows

over 10 mins, the substrate may be degraded.[1] Prepare fresh substrate.[1]

Inner Filter Effect: If absorbance exceeds 1.5 OD, dilute the enzyme.[1] The relationship

between concentration and absorbance becomes non-linear at high OD.[1]

Common Pitfalls
pH Mismatch: Performing this assay at pH < 4.5 will protonate the product (2-CNP),

rendering it colorless.[1] If your enzyme requires pH 4.0, you must use a stop-and-read

method (add 1M

to raise pH to >9) rather than continuous monitoring.[1]

Substrate Solubility: 2-CNP-Cel can precipitate in cold buffers.[1] Ensure all reagents are at

reaction temperature before mixing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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